molecular formula C13H14N4O2S B2662075 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1797903-40-2

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2662075
CAS No.: 1797903-40-2
M. Wt: 290.34
InChI Key: AZPAURIIJOTYON-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiazolo[5,4-c]azepine class and has shown potential in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-c]azepine core. Subsequent functionalization introduces the pyrrole moiety and the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiazole ring to its oxidized form.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of the pyrrole group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation: Formation of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide oxide.

  • Reduction: Production of N-(4-hydroxy-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide.

  • Substitution: Generation of various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-2-yl)acetamide

  • N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Uniqueness: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide stands out due to its unique pyrrole group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-10(8-17-6-1-2-7-17)16-13-15-9-4-3-5-14-12(19)11(9)20-13/h1-2,6-7H,3-5,8H2,(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPAURIIJOTYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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